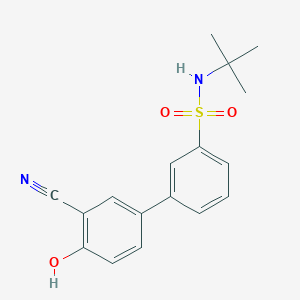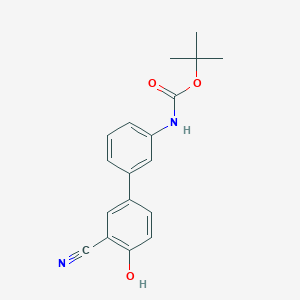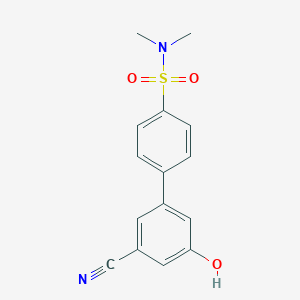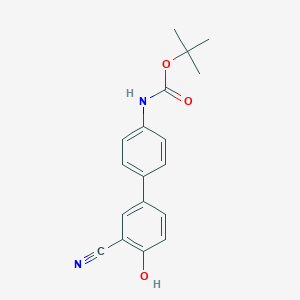
4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol, 95% (also known as 4-t-Butylsulfamoylphenyl-2-cyanophenol or BSPC) is a chemical compound used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water. BSPC is a useful reagent for chemical synthesis and has been used in a wide range of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
BSPC has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and in the development of new drugs. BSPC has also been used in studies of the structure and function of DNA, RNA, and proteins. In addition, BSPC has been used in studies of cell signaling pathways, cell proliferation, and apoptosis.
Mecanismo De Acción
BSPC acts as a reversible inhibitor of enzymes involved in the metabolism of nucleic acids and proteins. It binds to the active site of the enzyme, blocking its activity. This inhibition is reversible, meaning that the enzyme can be reactivated by removing the BSPC molecule. BSPC has also been shown to inhibit the activity of certain transporters, such as the sodium-dependent phosphate transporter.
Biochemical and Physiological Effects
BSPC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of nucleic acids and proteins, as well as transporters involved in the transport of ions and nutrients. In addition, BSPC has been shown to have anti-inflammatory and anti-apoptotic effects, as well as to modulate the activity of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BSPC has a number of advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is readily available. In addition, it is a relatively stable compound, and it has a low toxicity. However, BSPC has a number of limitations. It is insoluble in water, so it must be dissolved in a suitable solvent prior to use. In addition, its inhibition of enzymes is reversible, so it must be used in combination with other reagents in order to produce a lasting effect.
Direcciones Futuras
There are a number of potential future directions for research involving BSPC. These include further studies of its mechanism of action and its effects on proteins, nucleic acids, and other molecules. In addition, further studies of its effects on cell signaling pathways and cell proliferation are needed. Finally, further research into its potential therapeutic applications, such as its anti-inflammatory and anti-apoptotic effects, is needed.
Métodos De Síntesis
BSPC can be synthesized by a number of methods. The most commonly used method is a two-step process involving the reaction of 3-t-butylsulfamoylphenol with cyanogen bromide in the presence of a base. The reaction is typically conducted in an aqueous solution at room temperature. This method yields BSPC in 95% purity.
Propiedades
IUPAC Name |
N-tert-butyl-3-(3-cyano-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-17(2,3)19-23(21,22)15-6-4-5-12(10-15)13-7-8-16(20)14(9-13)11-18/h4-10,19-20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVZMWMRHWCCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-cyanophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyano-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377319.png)

![2-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377329.png)


![2-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377358.png)

![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)

![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)